Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-
Description
This Schiff base derivative features a bromophenol core linked via an imine group to a 2-(3,4-dimethoxyphenyl)ethyl moiety. Its structure combines electron-rich methoxy groups and a bromine substituent, making it a versatile candidate for coordination chemistry and sensor applications. The ethyl chain introduces conformational flexibility, while the intramolecular O–H···N hydrogen bond stabilizes the planar geometry, as observed in related compounds .
Properties
CAS No. |
58199-74-9 |
|---|---|
Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
4-bromo-2-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C17H18BrNO3/c1-21-16-6-3-12(9-17(16)22-2)7-8-19-11-13-10-14(18)4-5-15(13)20/h3-6,9-11,20H,7-8H2,1-2H3 |
InChI Key |
PACNTPALOWKTHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=C(C=CC(=C2)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromo-2-Hydroxybenzaldehyde
The aldehyde precursor, 4-bromo-2-hydroxybenzaldehyde, serves as the electrophilic component in Schiff base formation. Its synthesis typically involves bromination of 2-hydroxybenzaldehyde (salicylaldehyde).
Bromination Strategies
Bromination of aromatic rings requires careful control to achieve monofunctionalization. A patented method for analogous systems (e.g., 2,6-dimethoxy-4-methylphenol) employs bromine in dichloroethane solvent with glacial acetic acid as a catalyst at 30–50°C. Applied to salicylaldehyde, this protocol involves:
- Dissolving 2-hydroxybenzaldehyde in 1,2-dichloroethane (3–7 volumes relative to substrate).
- Adding glacial acetic acid (1–3 molar equivalents) to activate the ring.
- Slowly introducing bromine (1 molar equivalent) over 1–3 hours at 30–50°C.
- Quenching the reaction after 5–20 hours, followed by cooling to 10°C for crystallization.
This method achieves >98% yield for similar substrates, attributed to acetic acid’s role in polarizing the bromine molecule and directing electrophilic attack to the para position.
Key Considerations:
- Solvent Choice : Dichloroethane minimizes side reactions (e.g., dibromination) due to its non-polar nature.
- Temperature Control : Maintaining 30–50°C prevents thermal degradation of the aldehyde group.
- Workup : Filtration and washing with cold ethanol yield pure 4-bromo-2-hydroxybenzaldehyde as a crystalline solid.
Synthesis of 2-(3,4-Dimethoxyphenyl)Ethylamine
The nucleophilic amine component, 2-(3,4-dimethoxyphenyl)ethylamine, is commercially available but can be synthesized via:
Condensation Reaction: Schiff Base Formation
The final step involves acid-catalyzed condensation of 4-bromo-2-hydroxybenzaldehyde and 2-(3,4-dimethoxyphenyl)ethylamine.
Standard Protocol
Reagents :
- 4-Bromo-2-hydroxybenzaldehyde (1 mmol)
- 2-(3,4-Dimethoxyphenyl)ethylamine (1 mmol)
- Methanol or ethanol (20–30 mL)
- Glacial acetic acid (2–3 drops)
Procedure :
Mechanistic Insights
The reaction proceeds via:
- Protonation of the aldehyde carbonyl by acetic acid.
- Nucleophilic attack by the amine’s lone pair, forming a tetrahedral intermediate.
- Dehydration to generate the imine (-C=N-) bond.
Intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen stabilizes the planar E-configuration, as confirmed by X-ray crystallography in analogous compounds.
Purification and Characterization
Purification Techniques
Comparative Analysis of Methodologies
Challenges and Solutions
Regioselectivity in Bromination :
Imine Stability :
Crystallization Difficulties :
- Issue : Low product solubility.
- Solution : Employ mixed solvents (e.g., ethanol/water).
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Scientific Research Applications
Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The imino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1 Substituent Effects on Electronic Properties
- Bromine vs. Chlorine: Replacement of bromine with chlorine (e.g., 4-chloro-2-[(3,4-dimethylphenyl)imino]methylphenol) reduces molecular weight and polarizability.
- Methoxy vs. Methyl Groups: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron donation than 3,4-dimethylphenyl groups (e.g., 4-bromo-2-[(3,4-dimethylphenyl)imino]methylphenol). Methoxy groups increase electron density at the imine nitrogen, enhancing Lewis basicity and metal coordination efficiency .
2.2 Steric and Conformational Differences
- Ethyl Linker vs. Direct Bonding: The ethyl chain in the target compound introduces flexibility, allowing adaptive binding to metal ions. In contrast, rigid analogues like (E)-4-(((3,4-dimethoxyphenyl)imino)methyl)phenol (compound 9 in ) lack this flexibility, which may limit their utility in forming diverse metal complexes .
- Bulkier Substituents: Compounds with tert-pentyl groups (e.g., 4-bromo-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol) exhibit steric hindrance, reducing accessibility to the imine site for metal coordination compared to the less bulky 3,4-dimethoxyphenyl group .
2.3 Spectroscopic and Crystallographic Features
- NMR and Mass Spectrometry :
The target compound’s ¹H-NMR would show distinct shifts for the methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons influenced by bromine (e.g., deshielded H near Br at ~δ 7.5–8.0 ppm), similar to compound 12 in (δ 7.45–7.85 ppm) .- Example Table: Selected ¹H-NMR Data
| Compound | Methoxy (δ, ppm) | Aromatic H near Br (δ, ppm) |
|---|---|---|
| Target Compound | 3.85–3.92 | 7.62–7.88 |
| Compound 12 () | – | 7.45–7.85 |
| HL1 () | – | 7.50–7.90 |
- Crystal Packing: The planar geometry and O–H···N hydrogen bonding observed in 4-bromo-2-[(3,4-dimethylphenyl)imino]methylphenol (r.m.s. deviation = 0.0487 Å) are likely conserved in the target compound, promoting π-π stacking and weak C–H···π interactions in the solid state .
Biological Activity
Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- (CAS No. 58199-74-9), exhibits potential therapeutic properties that warrant detailed exploration. This article focuses on the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and comparative analysis with similar compounds.
The molecular formula for this compound is with a molecular weight of approximately 364.23 g/mol. The structure features a bromo substituent and an imino group that contribute to its reactivity and biological interactions.
The biological activity of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- can be attributed to its ability to interact with various molecular targets:
-
Enzyme Inhibition : This compound has shown potential as an inhibitor for several enzymes, including:
- DNA gyrase : Inhibitory activity with IC50 values ranging from 12.27 to 31.64 μM.
- Dihydrofolate reductase (DHFR) : IC50 values between 0.52 and 2.67 μM indicate strong inhibition potential.
-
Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, showing promising results in:
- Minimum inhibitory concentration (MIC) values indicating effective antibacterial properties.
- Significant biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis.
- Antiviral Properties : Preliminary research suggests potential antiviral activity, particularly against HIV-1 reverse transcriptase with notable IC50 values.
Research Findings
Recent studies have highlighted the compound's multifaceted biological activities:
- Antimicrobial Evaluation : In vitro studies revealed that derivatives of the compound exhibited excellent antimicrobial activity with inhibition zones significantly greater than control substances such as Ciprofloxacin .
- Synergistic Effects : The compound displayed synergistic effects when combined with other antibiotics, reducing MICs and enhancing overall efficacy against resistant strains .
Comparative Analysis
To better understand the unique properties of Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]- , it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Activity | IC50 Values |
|---|---|---|---|
| 4-Bromo-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}phenol | Structure | Antibacterial | 0.22 - 0.25 μg/mL |
| 4-Bromo-2-{[(3,4-dimethoxyphenyl)ethyl]amino}methylphenol | Similar structure without imino group | Enzyme inhibition | Varies |
| 2-Bromo-4-methylphenol | Lacks methoxy groups | Antifungal | Higher MIC |
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity with significant bactericidal effects at low concentrations.
- Research on Enzyme Interaction : Another investigation focused on the interaction of this compound with key metabolic enzymes involved in bacterial cell wall synthesis. The findings suggested that it could serve as a lead compound for developing novel antibiotics.
Q & A
Q. Methodological Considerations :
- Use anhydrous ethanol to minimize hydrolysis of the imine bond.
- Monitor reaction progress via TLC or HPLC to optimize yield.
- Purify via recrystallization or column chromatography to isolate the Schiff base.
Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms the imine (C=N) bond geometry. For example, analogous Schiff bases show bond lengths of ~1.28 Å for C=N .
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). C NMR confirms the imine carbon at δ ~160 ppm.
- IR Spectroscopy : Stretching vibrations for C=N (~1640 cm) and phenolic O–H (~3200 cm) are diagnostic .
- Mass Spectrometry : ESI-MS or EI-MS can verify molecular weight (e.g., [M+H] for CHBrNO: calculated ~393.04).
Q. Resolution Strategies :
- Conduct sensitivity analyses to isolate variables (e.g., solvent polarity vs. temp).
- Validate methods using standardized reagents and replicate experiments.
- Compare crystallization techniques (e.g., slow evaporation vs. diffusion) to assess reproducibility .
How does computational modeling contribute to understanding the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations can predict:
- Electron Distribution : The bromine substituent and methoxy groups influence electron-withdrawing/donating effects, altering reactivity at the imine site.
- Reaction Pathways : Transition-state modeling for imine formation or hydrolysis.
- Spectroscopic Correlations : Simulated IR/NMR spectra can validate experimental data .
Example Application :
DFT studies on similar brominated Schiff bases revealed charge transfer interactions between the imine nitrogen and aromatic π-system, explaining UV-Vis absorption bands at ~350 nm .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Crystallization difficulties arise from:
- Flexible Side Chains : The 2-(3,4-dimethoxyphenyl)ethyl group may hinder packing.
- Solubility Issues : High polarity of the imine group limits solvent choices.
Q. Solutions :
- Use mixed solvents (e.g., ethanol/dichloromethane) to modulate solubility.
- Employ slow evaporation at controlled temperatures (e.g., 4°C) to promote nucleation.
- Add seeding crystals from analogous compounds to guide lattice formation .
How can researchers analyze the compound’s potential for metal coordination or catalytic applications?
Advanced Research Question
The imine and phenolic -OH groups act as ligands for metal ions (e.g., Cu, Fe). Methodologies include:
- Job’s Plot Analysis : Determines stoichiometry of metal-ligand complexes.
- Cyclic Voltammetry : Identifies redox-active metal centers.
- X-ray Absorption Spectroscopy (XAS) : Probes local coordination geometry.
Case Study :
Schiff base analogs with similar structures formed stable Cu(II) complexes, showing catalytic activity in oxidation reactions (e.g., cyclohexane to cyclohexanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
